Cas no 37070-59-0 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI))

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI) structure
37070-59-0 structure
Product Name:3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI)
CAS No:37070-59-0
MF:C18H20O6
MW:332.347805976868
CID:310407
PubChem ID:3084650
Update Time:2025-04-19

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI)
    • (1R,2R,4S,5R,6R,9R,12R,17R)-12-Ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione
    • 6-Ethenyl-2-hydroxy-2a,9b-dimethyl-1a,2,2a,4a,4b,6,9,9a,9b,9c-decahydro-3H,8H-furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione
    • DTXSID00958234
    • Podolactone E
    • 37070-59-0
    • Podolactone B, 7,8-deepoxy-7,8,15,17-tetradehydro-15-de(hydroxymethyl)-15-deoxy-, (1alpha,2alpha)-
    • Inchi: 1S/C18H20O6/c1-4-9-7-5-10-13-17(2,8(7)6-11(19)22-9)15-12(24-15)14(20)18(13,3)16(21)23-10/h4-5,8-10,12-15,20H,1,6H2,2-3H3/t8?,9-,10-,12+,13-,14+,15+,17-,18-/m1/s1
    • InChI Key: ANQOYNYNTQZJPI-INRPBURKSA-N
    • SMILES: O1[C@H]2[C@@H]([C@]3(C)C(=O)O[C@@H]4C=C5[C@@H](C=C)OC(CC5[C@@](C)([C@@H]12)[C@H]34)=O)O

Computed Properties

  • Exact Mass: 332.12598835g/mol
  • Monoisotopic Mass: 332.12598835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 85.4Ų

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI) Related Literature

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd